The trifluoromethylsulfonyl (SO2CF3) group is a common functional group found in various pharmaceuticals due to its ability to improve drug potency and metabolic stability []. 3-(Trifluoromethylsulfonyl)aniline might be a component of novel drug discovery efforts, particularly in areas targeting diseases where the SO2CF3 group has shown benefits.
Aromatic sulfonyl compounds can find applications in polymer synthesis []. The presence of the sulfonyl group in 3-(Trifluoromethylsulfonyl)aniline suggests potential investigations into its use as a monomer or co-monomer in the development of novel functional polymers.
Aromatic amines are versatile building blocks in organic synthesis. 3-(Trifluoromethylsulfonyl)aniline could be a reactant of interest for researchers exploring new synthetic pathways for the development of functional molecules or pharmaceutically relevant compounds.
3-(Trifluoromethylsulfonyl)aniline is an aromatic amine where a trifluoromethylsulfonyl group () is substituted at the meta position relative to the amino group. The compound is typically represented by the molecular formula and has distinct physical and chemical properties due to the electron-withdrawing nature of the trifluoromethylsulfonyl group. This modification enhances its reactivity and solubility in various solvents.
3-(Trifluoromethylsulfonyl)aniline exhibits significant biological activity. Its derivatives are investigated for potential pharmaceutical applications, particularly in drug development. The presence of the trifluoromethylsulfonyl group enhances its interaction with biological targets, making it suitable for medicinal chemistry. Studies have shown that similar compounds can act as effective inhibitors in various biological pathways
Several synthetic routes exist for producing 3-(trifluoromethylsulfonyl)aniline: The applications of 3-(trifluoromethylsulfonyl)aniline span various fields: Research indicates that 3-(trifluoromethylsulfonyl)aniline interacts effectively with various biological targets. Interaction studies have shown that compounds with similar structures can modulate enzyme activities or act as inhibitors in metabolic pathways. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action
Several compounds share structural features with 3-(trifluoromethylsulfonyl)aniline, each exhibiting unique properties: The uniqueness of 3-(trifluoromethylsulfonyl)aniline lies in its specific substitution pattern and the strong electron-withdrawing effect of the trifluoromethylsulfonyl group, which influences both its chemical behavior and biological activity. The synthesis of 3-(trifluoromethylsulfonyl)aniline emerged from broader advancements in sulfonamide chemistry during the late 20th century. While its exact discovery timeline remains undocumented in public literature, its development parallels the rise of trifluoromethylsulfonyl (Tf) groups as electron-withdrawing substituents in organic synthesis. Early applications focused on leveraging its NH-acidity and lipophilicity for catalytic purposes, as seen in triflimide-mediated reactions. The compound’s structural design reflects intentional meta-substitution to balance electronic effects and steric accessibility, a strategy validated by its utility in cross-coupling reactions. 3-(Trifluoromethylsulfonyl)aniline is pivotal in constructing complex molecules due to: The compound belongs to the sulfonamide class, distinguished by the -SO₂CF₃ group directly attached to the aromatic ring. Its meta-substitution pattern differentiates it from ortho- and para-substituted analogs like 4-(trifluoromethylsulfonyl)aniline (CAS 473-27-8). 3-(Trifluoromethylsulfonyl)aniline is part of a broader family of Tf-containing compounds, which includes: The meta-substitution in 3-(trifluoromethylsulfonyl)aniline optimizes electronic effects for nucleophilic aromatic substitution, whereas para-substituted analogs favor sterically unhindered reactions. The most widely employed industrial synthesis route involves the direct sulfonylation of aniline with trifluoromethanesulfonyl chloride (triflyl chloride). This method provides a straightforward approach to introduce the trifluoromethylsulfonyl group onto the aniline scaffold . Reaction Scheme: The reaction is typically conducted under anhydrous conditions using pyridine or triethylamine as a base to neutralize the hydrogen chloride byproduct . The reaction proceeds at low temperatures (0-25°C) to minimize side reactions and ensure high selectivity for the desired meta-substituted product. Key Process Parameters: Industrial-scale production increasingly utilizes continuous flow reactors to enhance process efficiency and safety. This approach offers superior temperature control, improved mixing, and reduced reaction times compared to traditional batch processes [4] [5] [6]. The continuous flow synthesis involves feeding aniline and trifluoromethanesulfonyl fluoride into a microreactor system with precise temperature control. The process operates at residence times of 10-30 minutes at temperatures between 40-80°C, achieving yields of 75-95% [6] [7]. Advantages of Continuous Flow: Industrial synthesis optimization focuses on several critical parameters: Laboratory synthesis typically employs a modified version of the industrial process, scaled for smaller quantities with enhanced safety protocols [9]. General Procedure: Expected Yield: 70-85% Recent research has explored alternative synthetic approaches using trifluoromethanesulfinate salts as nucleophilic reagents [10] [11]. Procedure using CF3SO2Na: This method offers advantages in terms of reagent availability and reduced toxicity compared to triflyl chloride. Microwave irradiation has been employed to accelerate the synthesis process, reducing reaction times to 15-30 minutes while maintaining comparable yields [12]. Microwave Conditions: Recrystallization remains the most common purification method for 3-(trifluoromethylsulfonyl)aniline. The compound can be recrystallized from various solvents depending on the impurity profile [13] [14]. Common Recrystallization Solvents: Typical Recovery: 80-95% Flash Chromatography is employed for complex mixtures requiring high-resolution separation [15] [16]. Optimal Conditions: Column Chromatography using dichloromethane/methanol (60:1) has been reported for gram-scale purifications [17] [16]. HPLC serves as both an analytical tool and a preparative purification method [18] [19] [20] [21]. Analytical HPLC Conditions: Method Performance: NMR spectroscopy provides definitive structural confirmation and purity assessment [22] [23]. 1H NMR Characteristic Signals (CDCl3): 19F NMR: 13C NMR Key Signals: Mass spectrometry confirms molecular weight and purity [19] [23]. ESI-MS Data: Recent developments focus on reducing environmental impact through solvent-free or minimal solvent approaches [12] [24]. Mechanochemical Synthesis: Research has explored alternatives to toxic triflyl chloride reagents [25] [26]. Alternative Reagents: Process modifications to improve atom economy include: Green Metrics: Temperature optimization is crucial for maximizing yield while minimizing side reactions [6] [7]. Temperature Effects: Kinetic studies reveal optimal reaction times for different synthetic approaches: Industrial scale-up requires careful consideration of: Scale-Up Parameters: Process optimization includes integrated quality control measures: In-Process Monitoring: Final Product Testing: Acute Toxic;Irritant;Health Hazard Compound Name Structure Type Unique Features 4-(Trifluoromethylsulfonyl)aniline Aromatic Amine Different substitution pattern; higher reactivity Bis(trifluoromethanesulfonyl)aniline Divalent Amine Two trifluoromethylsulfonyl groups; enhanced stability 4-(Fluorosulfonyl)aniline Aromatic Amine Lacks trifluoromethyl group; different reactivity profile N,N-Bis(trifluoromethylsulfonyl)aniline Divalent Amine Two sulfonyl groups; used in diverse synthetic applications Significance in Organic Chemistry
Table 1: Key Physicochemical Properties
Property Value Source Molecular Formula C₇H₆F₃NO₂S Molecular Weight 225.19 g/mol Melting Point 78–79°C Boiling Point 333.6°C (predicted) Density 1.502 g/cm³ (predicted) pKa 2.09 (predicted) Nomenclature and Classification
Position in Trifluoromethylsulfonyl Compound Family
Comparative Analysis of Tf Derivatives
Direct Sulfonylation Method
C6H5NH2 + CF3SO2Cl → C6H5NHSO2CF3 + HCl
Continuous Flow Production
Process Optimization Parameters
Parameter Optimized Range Impact on Yield Temperature -5°C to 25°C Higher temperatures increase side reactions Stoichiometry 1:1.1-1.2 (aniline:triflyl reagent) Excess reagent improves conversion Reaction time 2-6 hours Longer times increase yield but may cause decomposition Solvent Dichloromethane preferred Aprotic solvents essential for stability Laboratory-Scale Preparation Techniques
Standard Laboratory Procedure
Purity: 95-98% after purificationAlternative Nucleophilic Approaches
Microwave-Assisted Synthesis
Purification and Analytical Methods
Recrystallization Techniques
Final Purity: 98-99.5%Chromatographic Purification
High-Performance Liquid Chromatography (HPLC)
Nuclear Magnetic Resonance (NMR) Analysis
Mass Spectrometry
Green Chemistry Approaches
Solvent-Free Synthesis
Environmentally Benign Reagents
Atom Economy Optimization
Process Optimization Strategies
Temperature Control
Reaction Time Studies
Method Optimal Time Yield (%%) Batch synthesis 4-6 hours 80-85 Continuous flow 15-30 minutes 85-95 Microwave-assisted 15-30 minutes 75-90 Scale-Up Considerations
Quality Control Integration
XLogP3
GHS Hazard Statements
H301 (50%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (50%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (50%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Wikipedia
Dates
Explore Compound Types